molecular formula C16H16Cl2N2 B2937710 1,4-Bis(3-chlorophenyl)piperazine CAS No. 79975-63-6

1,4-Bis(3-chlorophenyl)piperazine

Cat. No. B2937710
CAS RN: 79975-63-6
M. Wt: 307.22
InChI Key: XHOCKWIJWIXZQZ-UHFFFAOYSA-N
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Description

1,4-Bis(3-chlorophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a piperazine derivative and is used in the synthesis of various pharmaceutical intermediates .


Synthesis Analysis

The most common synthetic route for 1-(3-chlorophenyl)piperazine, a related compound, involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine .


Molecular Structure Analysis

The molecular formula of this compound is C16H16Cl2N2 . The average mass is 307.218 Da and the monoisotopic mass is 306.069061 Da .


Chemical Reactions Analysis

The synthesis of 1-(3-chlorophenyl)piperazine involves reactions with thionyl chloride, bis(2-chloroethyl)methylamine hydrochloride, and 1-bromo-3-chloropropane .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 467.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 84.3±0.3 cm3 and a polar surface area of 6 Å2 .

Scientific Research Applications

Synthesis of Medicinal Intermediates

1,4-Bis(3-chlorophenyl)piperazine is utilized in the synthesis of important medicinal intermediates. For example, 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, a derivative, is used in preparing various 1,4-N,N-substituted piperazines (Xue Weiliang, 2008).

Anticancer Activities

Compounds related to this compound have demonstrated potential anticancer activities. Derivatives like 1-[4-(5,6-Bis(4-substituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone showed promising antiproliferative properties against breast cancer cells (L. Yurttaş et al., 2014).

Antibacterial and Biofilm Inhibition

This compound derivatives, especially those containing pyrazole and benzofuran, have shown significant antibacterial efficacies against various bacterial strains. For instance, one derivative demonstrated better biofilm inhibition activities than the reference drug Ciprofloxacin, indicating potential as effective antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).

Antifungal Activity

Related compounds such as 3-Piperazine-bis(benzoxaborole) have exhibited higher antifungal activity compared to standard antibiotics like amphotericin B, suggesting the crucial role of the piperazine moiety in enhancing antifungal efficacy (D. Wieczorek et al., 2014).

Antimalarial Applications

Piperazine derivatives have been explored for their antiplasmodial activities, particularly against Plasmodium falciparum, the malaria-causing parasite. 1,4-Bis(3-aminopropyl)piperazine compounds displayed notable inhibition of malarial growth, suggesting potential applications in malaria treatment (Isabelle Florenta et al., 2000).

Antioxidant Potential

Some piperazine derivatives like 1,4-bis [(1-hydroxy-4- t -butyl-phenyl)-methyl]piperazin have shown significant potential as antioxidants, indicating their utility in combating oxidative stress-related disorders (S. Y. Prabawati, 2016).

Anti-Tuberculosis and Anticancer Studies

Piperazine derivatives have also been synthesized for their potential in treating tuberculosis and cancer. Some compounds displayed significant in vitro anticancer and antituberculosis activities, making them valuable candidates for further pharmaceutical research (S. Mallikarjuna et al., 2014).

Mechanism of Action

Target of Action

1,4-Bis(3-chlorophenyl)piperazine is a psychoactive drug of the phenylpiperazine class . It primarily targets the serotonin receptors , specifically the 5-HT2A, 5-HT2B, and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and appetite .

Mode of Action

The compound acts as a partial agonist of the human 5-HT2A and 5-HT2C receptors but as an antagonist of the human 5-HT2B receptors . This means it can both activate and inhibit these receptors, leading to a variety of physiological effects .

Biochemical Pathways

The activation of the 5-HT2A and 5-HT2C receptors by this compound can lead to a cascade of biochemical reactions. These reactions can affect various pathways, including those involved in mood regulation and appetite control .

Pharmacokinetics

The compound is metabolized in the liver, specifically by the CYP2D6 enzyme . Its elimination half-life ranges from 4 to 14 hours, and it is excreted in the urine . These properties can affect the compound’s bioavailability and duration of action.

Result of Action

The activation and inhibition of serotonin receptors by this compound can lead to a range of effects. These include psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also produce dysphoric, depressive, and anxiogenic effects in rodents and humans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the individual’s liver function and the presence of other drugs that are metabolized by the same enzymes . Additionally, its effects can be modulated by the individual’s physiological state, such as their mood and level of anxiety .

Safety and Hazards

1-(3-Chlorophenyl)piperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,4-bis(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2/c17-13-3-1-5-15(11-13)19-7-9-20(10-8-19)16-6-2-4-14(18)12-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOCKWIJWIXZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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